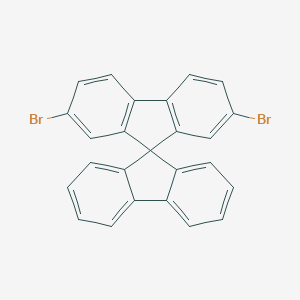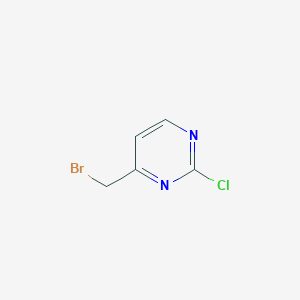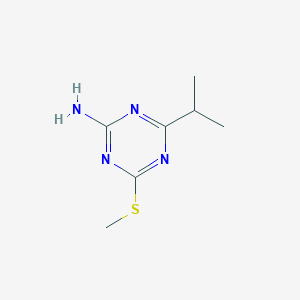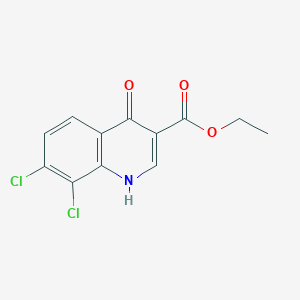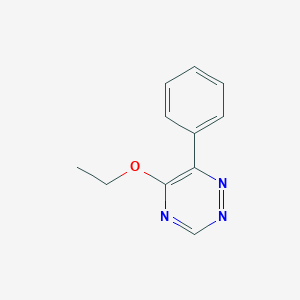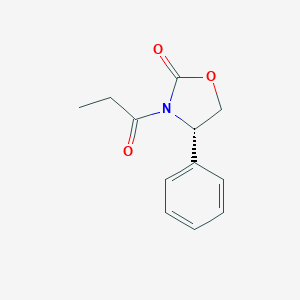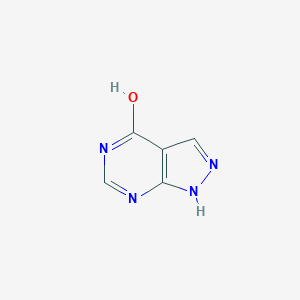![molecular formula C9H10N2OS B070805 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol CAS No. 171874-50-3](/img/structure/B70805.png)
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a chemical compound that has gained significant importance in scientific research due to its potential applications in various fields. This compound is also known as ABTE, and it is a heterocyclic organic compound that contains a benzothiazole ring and an amino group. ABTE has been extensively studied for its biological and chemical properties, and it has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of ABTE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ABTE has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
ABTE has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ABTE has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, ABTE has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ABTE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. ABTE is also soluble in water and organic solvents, making it easy to prepare solutions of different concentrations. However, one of the limitations of ABTE is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ABTE. One potential area of research is the development of ABTE-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ABTE, which could lead to the development of more potent and selective inhibitors. Additionally, the potential toxicity of ABTE needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(2-Aminobenzo[d]thiazol-4-yl)ethanol is a promising compound that has shown potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its biological and chemical properties. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities, as well as neuroprotective and antioxidant properties. Future research on ABTE could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of ABTE involves the reaction of 2-aminobenzo[d]thiazole with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the synthesized ABTE can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
ABTE has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of ABTE is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. ABTE has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have neuroprotective and antioxidant properties.
Eigenschaften
CAS-Nummer |
171874-50-3 |
|---|---|
Produktname |
2-(2-Aminobenzo[d]thiazol-4-yl)ethanol |
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
2-(2-amino-1,3-benzothiazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11) |
InChI-Schlüssel |
FXJXVIHURMNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)CCO |
Synonyme |
4-Benzothiazoleethanol,2-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
